molecular formula C11H20O B14737287 (2S,5S)-5-tert-Butyl-2-methylcyclohexan-1-one CAS No. 5937-40-6

(2S,5S)-5-tert-Butyl-2-methylcyclohexan-1-one

Cat. No.: B14737287
CAS No.: 5937-40-6
M. Wt: 168.28 g/mol
InChI Key: WVVALRZXBLFRSJ-IUCAKERBSA-N
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Description

(2S,5S)-5-tert-Butyl-2-methylcyclohexan-1-one is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique structure, which includes a tert-butyl group and a methyl group attached to a cyclohexanone ring. The stereochemistry of this compound is defined by the (2S,5S) configuration, indicating the specific spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-tert-Butyl-2-methylcyclohexan-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted cyclohexanone. The reaction conditions often include the use of a chiral rhodium or ruthenium catalyst, hydrogen gas, and a solvent like ethanol or methanol. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining the desired stereochemistry. The use of automated systems and advanced catalytic processes ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-tert-Butyl-2-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl and methyl groups can undergo substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanones or cyclohexanols.

Scientific Research Applications

(2S,5S)-5-tert-Butyl-2-methylcyclohexan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,5S)-5-tert-Butyl-2-methylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets in a stereospecific manner, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5R)-5-tert-Butyl-2-methylcyclohexan-1-one
  • (2S,5S)-5-tert-Butyl-2-ethylcyclohexan-1-one
  • (2S,5S)-5-tert-Butyl-2-methylcyclohexanol

Uniqueness

(2S,5S)-5-tert-Butyl-2-methylcyclohexan-1-one is unique due to its specific (2S,5S) configuration, which imparts distinct stereochemical properties This configuration can result in different biological activities and chemical reactivities compared to its stereoisomers or structurally similar compounds

Properties

CAS No.

5937-40-6

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(2S,5S)-5-tert-butyl-2-methylcyclohexan-1-one

InChI

InChI=1S/C11H20O/c1-8-5-6-9(7-10(8)12)11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1

InChI Key

WVVALRZXBLFRSJ-IUCAKERBSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](CC1=O)C(C)(C)C

Canonical SMILES

CC1CCC(CC1=O)C(C)(C)C

Origin of Product

United States

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